HS-1793

Anticancer Cytotoxicity Breast Cancer

Resveratrol's metabolic instability and ER stress-mediated mechanism limit its utility in vivo and in Akt-focused studies. HS-1793, a naphthalene-substituted resveratrol analog, overcomes these challenges as a metabolically stable, potent Akt pathway inhibitor that does not trigger ER stress. • Potently inactivates the Akt survival pathway, effective in hyperactivated-Akt contexts (e.g., PTEN loss) without ER stress confounding. • Suppresses tumor growth in vivo at well-tolerated doses (5-10 mg/kg, i.p.), ideal for xenograft studies. • Superior inhibition of hypoxia-induced HIF-1α/VEGF axis vs. resveratrol, enabling clear angiogenesis/hypoxia research.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 927885-00-5
Cat. No. B1663265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-1793
CAS927885-00-5
Synonyms4-(6-hydroxy-2-naphthyl)-1,3-benzenediol
4-(6-hydroxy-2-naphthyl)-1,3-bezendiol
HS 1793
HS-1793
HS1793
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O
InChIInChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H
InChIKeyBXZJBSHLEZAMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HS-1793 (CAS 927885-00-5): A Synthetic Resveratrol Analogue with Enhanced Stability and Antitumor Potency


HS-1793 (4-(6-hydroxy-2-naphthyl)-1,3-benzenediol) is a synthetic analogue of the natural polyphenol resveratrol [1]. It was designed to overcome the photosensitivity and metabolic instability that limit the therapeutic utility of resveratrol [1]. As a naphthalene-substituted stilbene derivative, HS-1793 demonstrates improved chemical stability while retaining and amplifying key biological activities, including potent antiproliferative and pro-apoptotic effects across a broad spectrum of human cancer cell lines [2].

Why Resveratrol Analogs Are Not Interchangeable: The Critical Importance of Structural Modifications in HS-1793


Resveratrol analogs cannot be freely substituted due to profound differences in their physicochemical properties and resulting biological profiles. The core structural modification in HS-1793—replacement of the central stilbene double bond with a rigid naphthalene ring—confers significantly enhanced stability and a distinct mechanism of action. Unlike resveratrol, which induces apoptosis via endoplasmic reticulum (ER) stress, HS-1793 does not trigger ER stress [1]. Instead, it potently inactivates the Akt survival pathway [1]. This mechanistic divergence means that HS-1793 remains effective in cellular contexts where Akt is hyperactivated, a common feature of many aggressive cancers. Therefore, simply sourcing any resveratrol analog will not yield the same biological outcome; the specific structural features of HS-1793 are essential for its unique pharmacological fingerprint.

HS-1793 Evidence Guide: Quantified Superiority Over Resveratrol in Cancer Cell Models


Enhanced Cytotoxicity in Breast Cancer Cells: HS-1793 Exhibits 3.3-Fold Greater Potency Than Resveratrol

In a direct comparison of antiproliferative activity against MCF-7 human breast cancer cells, HS-1793 demonstrated significantly greater potency than resveratrol [1]. The IC50 for HS-1793 was determined to be 26.3±3.2 μM, while resveratrol required a concentration of 88.2 μM to achieve the same level of growth inhibition [1]. This represents a 3.3-fold improvement in potency for HS-1793 in this model [1].

Anticancer Cytotoxicity Breast Cancer

Differential Cytotoxic Profile Across Breast Cancer Subtypes: HS-1793 Shows 1.9-Fold Greater Potency in Triple-Negative MDA-MB-231 Cells

The potency advantage of HS-1793 over resveratrol is maintained in the more aggressive, triple-negative MDA-MB-231 breast cancer cell line [1]. In this model, the IC50 for HS-1793 was 48.2±4.2 μM, compared to an IC50 of 90.6 μM for resveratrol [1]. This translates to a 1.9-fold increase in potency for HS-1793 [1]. Importantly, both compounds showed minimal activity against the non-malignant MCF-10A breast epithelial cell line (IC50 >100 μM), indicating a degree of selectivity for cancer cells [1].

Triple-Negative Breast Cancer Cytotoxicity Drug Discovery

Superior Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): HS-1793 is More Potent Than Resveratrol

HS-1793 demonstrates a more potent inhibitory effect on hypoxia-induced HIF-1α protein expression compared to resveratrol [1]. Under 1.0% oxygen (hypoxic) conditions, treatment with HS-1793 resulted in a more substantial reduction in HIF-1α levels in both MCF-7 and MDA-MB-231 breast cancer cells than equivalent concentrations of resveratrol [1]. This is a critical finding, as HIF-1α is a master regulator of angiogenesis and tumor progression in solid cancers [1].

Angiogenesis Hypoxia Tumor Microenvironment

In Vivo Antitumor Efficacy: HS-1793 Significantly Suppresses Xenograft Tumor Growth Without Apparent Toxicity

In an in vivo xenograft model using MDA-MB-231 breast cancer cells implanted in nude mice, HS-1793 administered intraperitoneally at 5 and 10 mg/kg significantly suppressed tumor growth [1]. Importantly, this therapeutic effect was achieved without any apparent systemic toxicity to the animals, as assessed by body weight monitoring [1]. Histological analysis of tumor tissue revealed decreases in the proliferation marker Ki-67 and the microvessel density marker CD31, confirming that the compound's cellular mechanisms translate to an in vivo setting [1]. The study directly states that these results 'reinforce the improved anticancer activity of HS-1793 when compared with that of resveratrol' [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Mechanistic Divergence: HS-1793 Bypasses ER Stress to Inactivate Akt, a Key Survival Kinase

A direct comparative study elucidated a fundamental mechanistic difference between HS-1793 and resveratrol [1]. Resveratrol induces apoptosis in colon cancer cells (HT29) by activating endoplasmic reticulum (ER) stress markers, including CHOP, GRP-78, and XBP1 splicing [1]. In stark contrast, HS-1793 did not induce any of these ER stress markers [1]. Furthermore, inhibition of caspase-4, a key mediator of ER stress-induced apoptosis, rescued cells from resveratrol- but not HS-1793-mediated cell death [1]. Instead, HS-1793's pro-apoptotic activity was linked to the potent inactivation of Akt, a central pro-survival kinase that is frequently hyperactivated in cancer [1]. HS-1793 decreased phosphorylated Akt levels, an effect not observed with resveratrol [1].

Mechanism of Action Akt Pathway Apoptosis

Mitochondrial Function Disruption: HS-1793 More Potently Reduces ATP, Oxygen Consumption, and Membrane Potential

In MCF-7 cells, HS-1793 more significantly impaired mitochondrial function than resveratrol [1]. Treatment with HS-1793 led to a greater decrease in mitochondrial membrane potential (ΔΨm), cellular ATP concentration, and the cellular oxygen consumption rate (OCR) compared to cells treated with an equivalent dose of resveratrol [1]. This functional impairment was linked to the downregulation of key mitochondrial biogenesis-regulating proteins, including mitochondrial transcriptional factor A (TFAM) and Tu translation elongation factor (TUFM) [1].

Mitochondrial Biogenesis Cancer Metabolism ATP Depletion

Optimal Scientific Applications for HS-1793: Leveraging Enhanced Potency and Unique Mechanisms


Preclinical Oncology: In Vivo Efficacy Studies in Xenograft Models

HS-1793 is a prime candidate for in vivo xenograft studies, particularly for solid tumors like triple-negative breast cancer (MDA-MB-231). Its demonstrated ability to significantly suppress tumor growth at well-tolerated doses (5-10 mg/kg, i.p.) without apparent toxicity makes it a robust tool for validating HIF-1α- and Akt-dependent tumor models [1]. Researchers can confidently use HS-1793 to evaluate combination therapies or investigate mechanisms of tumor growth inhibition in vivo, where resveratrol's metabolic instability would be a significant limitation.

Investigating the Akt Signaling Pathway and Cancer Cell Survival

Given its distinct mechanism of Akt inactivation—unlike the ER stress-mediated apoptosis of resveratrol—HS-1793 is a uniquely valuable probe for the Akt signaling pathway [1]. It is particularly well-suited for experiments designed to interrogate downstream effects of Akt inhibition in cancer cells, especially those with hyperactivated Akt (e.g., due to PTEN loss or PI3K mutations). Researchers can use HS-1793 to dissect the specific contribution of Akt to cell survival, metabolism, and proliferation, without the confounding variable of ER stress induction [1].

Cancer Metabolism and Mitochondrial Dysfunction Research

For studies focused on cancer cell metabolism, HS-1793 serves as a potent chemical inducer of mitochondrial dysfunction [1]. Its enhanced ability to reduce cellular ATP levels, oxygen consumption rate, and mitochondrial membrane potential compared to resveratrol makes it a powerful agent for exploring metabolic vulnerabilities in cancer cells [1]. Applications include assessing the role of mitochondrial biogenesis (via TFAM and TUFM) in chemoresistance and identifying metabolic pathways that can be therapeutically co-targeted [1].

Tumor Hypoxia and Angiogenesis Research

HS-1793's superior inhibition of hypoxia-induced HIF-1α and downstream VEGF expression makes it an ideal chemical tool for research into the hypoxic tumor microenvironment and angiogenesis [1]. Researchers can use HS-1793 to block the HIF-1α/VEGF axis more effectively than with resveratrol, enabling clearer investigations into hypoxia-driven processes such as metastasis, metabolic reprogramming, and immune evasion [1].

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